Cas no 2228869-83-6 (4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal)

4-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}butanal is a heterocyclic organic compound featuring a fused triazolopyridine core with a butanal side chain. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The triazolopyridine moiety contributes to its potential as a building block for bioactive molecules, particularly in drug discovery targeting kinase inhibition or other enzyme-modulating applications. The aldehyde group offers versatility for conjugation or derivatization via reductive amination, nucleophilic addition, or other carbonyl-based reactions. Its stability under standard storage conditions ensures consistent performance in synthetic workflows. The compound’s balanced polarity facilitates solubility in common organic solvents, enabling straightforward handling in laboratory settings.
4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal structure
2228869-83-6 structure
Product name:4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal
CAS No:2228869-83-6
MF:C9H10N4O
MW:190.201900959015
CID:6056641
PubChem ID:165611236

4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal Chemical and Physical Properties

Names and Identifiers

    • 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal
    • 4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
    • 2228869-83-6
    • EN300-1731015
    • Inchi: 1S/C9H10N4O/c14-4-2-1-3-7-5-8-9(10-6-7)12-13-11-8/h4-6H,1-3H2,(H,10,11,12,13)
    • InChI Key: OFQGDEAWTYHSPI-UHFFFAOYSA-N
    • SMILES: O=CCCCC1C=NC2C(C=1)=NNN=2

Computed Properties

  • Exact Mass: 190.08546096g/mol
  • Monoisotopic Mass: 190.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 71.5Ų

4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1731015-0.05g
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
2228869-83-6
0.05g
$1927.0 2023-09-20
Enamine
EN300-1731015-5.0g
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
2228869-83-6
5g
$6650.0 2023-06-04
Enamine
EN300-1731015-5g
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
2228869-83-6
5g
$6650.0 2023-09-20
Enamine
EN300-1731015-10g
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
2228869-83-6
10g
$9859.0 2023-09-20
Enamine
EN300-1731015-0.1g
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
2228869-83-6
0.1g
$2019.0 2023-09-20
Enamine
EN300-1731015-0.25g
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
2228869-83-6
0.25g
$2110.0 2023-09-20
Enamine
EN300-1731015-0.5g
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
2228869-83-6
0.5g
$2202.0 2023-09-20
Enamine
EN300-1731015-1.0g
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
2228869-83-6
1g
$2294.0 2023-06-04
Enamine
EN300-1731015-2.5g
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
2228869-83-6
2.5g
$4495.0 2023-09-20
Enamine
EN300-1731015-10.0g
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
2228869-83-6
10g
$9859.0 2023-06-04

Additional information on 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal

4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal (CAS No. 2228869-83-6): A Comprehensive Overview

4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal, with the CAS number 2228869-83-6, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.

The core structure of 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal is a 1,2,3-triazole ring fused to a pyridine ring, which is further substituted with a butanal group. The 1,2,3-triazole moiety is known for its stability and bioisosterism with other functional groups such as amides and ureas. This structural feature contributes to the compound's ability to form strong hydrogen bonds and π-π interactions, which are crucial for its biological activity.

Recent studies have highlighted the potential of 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal has also shown promise in cancer research. A study conducted by a team of scientists at the National Cancer Institute demonstrated that this compound has significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal have also been investigated. Preliminary studies indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties are essential for its development as an oral therapeutic agent. Furthermore, the compound has shown low toxicity in preclinical studies, suggesting a favorable safety profile.

The synthesis of 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal typically involves multistep reactions starting from readily available starting materials. One common approach is the Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring followed by further functionalization to introduce the butanal group. This synthetic route is highly efficient and scalable, making it suitable for large-scale production.

In conclusion, 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal (CAS No. 2228869-83-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司